Macropa-NH2 TFA
Description
Significance of Macrocyclic Ligands in Targeted Molecular Systems
Macrocyclic ligands are cyclic molecules containing multiple donor atoms capable of coordinating to metal ions, forming highly stable complexes. invivochem.comwikipedia.org Their significance in targeted molecular systems stems from several key properties, including enhanced complex stability compared to acyclic counterparts, a phenomenon known as the macrocyclic effect. invivochem.comwikipedia.org This stability is crucial for applications where the integrity of the metal-ligand complex must be maintained in complex biological environments. invivochem.com Macrocycles possess constrained three-dimensional structures that can facilitate high-affinity interactions with challenging biological targets, such as protein-protein interfaces, which are often inaccessible to smaller, more flexible molecules. nih.govwikipedia.org This structural preorganization reduces the entropic penalty upon binding, leading to enhanced affinity and selectivity. nih.gov Furthermore, macrocyclic scaffolds bridge the gap between traditional small molecules and larger biologics, offering a unique chemical space for targeting diverse biomedical targets. nih.govwikipedia.org Their ability to encapsulate metal ions with high selectivity and stability makes them invaluable in various fields, including catalysis, materials science, and especially medicinal chemistry for drug delivery and imaging agents. invivochem.comwikipedia.orgwikipedia.org
Overview of Macropa-NH2 TFA as a Chemical Precursor
Macropa-NH2 trifluoroacetic acid is a chemical compound that serves as a precursor in the synthesis of Macropa-NCS. nih.govwikipedia.orgnih.govevitachem.com The trifluoroacetic acid component is reported to play a crucial role in stabilizing the amine group within the Macropa structure, thereby enhancing its reactivity and solubility in various chemical environments. nih.govevitachem.com The molecular structure of this compound features a macrocyclic framework incorporating an amine functional group. evitachem.com This structure is foundational for its subsequent transformation into Macropa-NCS, a key bifunctional chelator. nih.govwikipedia.orgnih.govevitachem.com The synthesis of this compound involves specific chemical pathways. One described method includes heating a suspension of a precursor (referred to as 11•4 trifluoroacetic acid) and sodium carbonate in acetone (B3395972), followed by the addition of carbon disulfide and subsequent heating. nih.govevitachem.com The resulting product is then typically isolated and purified, often using techniques such as preparative high-performance liquid chromatography (HPLC). nih.govevitachem.com
Contextualization within Radiopharmaceutical Chemistry and Advanced Chelator Design
Within radiopharmaceutical chemistry, this compound's importance is primarily as the precursor to Macropa-NCS, a macrocyclic chelator specifically designed for complexing radionuclides. nih.govwikipedia.orgnih.govevitachem.com Chelators are essential components of radiopharmaceuticals, responsible for binding the radioactive isotope securely to a targeting vector. nih.gov The stability of the chelator-radionuclide complex is paramount to prevent the release of the radionuclide in vivo, which could lead to off-target accumulation and toxicity. mdpi.com Macropa-NCS, derived from this compound, has been investigated as a chelator for radionuclides such as Actinium-225 (B1199940) (²²⁵Ac), a potent alpha-emitter used in targeted alpha therapy (TAT). nih.govwikipedia.orgnih.govevitachem.comnih.govnih.govuni.lunih.gov
Advanced chelator design focuses on developing ligands with high affinity and selectivity for specific radionuclides, as well as favorable kinetic inertness to ensure the complex remains stable in biological systems. invivochem.comwikipedia.orgmdpi.com Macropa and its derivatives, including those synthesized via the this compound precursor, represent efforts in this area. Research has evaluated Macropa's ability to complex ²²⁵Ac, demonstrating efficient radiolabeling even at low chelator concentrations and the formation of complexes with notable stability in human serum. nih.govnih.gov This positions Macropa-based chelators as promising candidates for targeted radionuclide therapy, particularly for delivering alpha-emitting isotopes to diseased tissues by conjugating the chelator to targeting molecules like antibodies (e.g., trastuzumab) or small molecules that bind to specific receptors (e.g., PSMA-targeting compounds like RPS-070). nih.govwikipedia.orgnih.govevitachem.com
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈F₃N₅O₁₀ | guidetopharmacology.orgchemscene.com |
| Molecular Weight | 661.62 g/mol | guidetopharmacology.orgchemscene.com |
| CAS Number | 2705054-08-4 | guidetopharmacology.orgchemscene.com |
| TPSA | 207.1 Ų | guidetopharmacology.orgchemscene.com |
| LogP | 1.4727 | guidetopharmacology.orgchemscene.com |
| H-Bond Acceptors | 12 | guidetopharmacology.orgchemscene.com |
| H-Bond Donors | 4 | guidetopharmacology.orgchemscene.com |
| Rotatable Bonds | 6 | guidetopharmacology.orgchemscene.com |
| Physical Appearance | Typically exists as solid at room temperature (for Macropa-NCS, precursor is related) | invivochem.com |
Table 2: Comparison of Chelator Performance for ²²⁵Ac Complexation (Selected Examples)
| Chelator | Radiolabeling Efficiency (Qualitative) | Stability in Human Serum (Qualitative) | Source |
| Macropa | Efficient, submicromolar concentrations | Inert over 3 weeks | nih.govnih.gov |
| Macropaquin | Quantitative at low concentrations | Not specified in source | nih.gov |
| Macrohopo | Unable to achieve complexation | Not applicable | nih.gov |
| Macropa-NCS conjugated to Trastuzumab | Rapid radiolabeling | >99% after 7 days | |
| Macropa-NCS conjugated to RPS-070 | Rapid radiolabeling | No release of free ²²⁵Ac over 96 h |
Note: This table provides a qualitative comparison based on the available research findings in the cited sources. Direct quantitative comparisons were not consistently available across all sources for all parameters.
This compound is a chemical compound recognized primarily as a precursor to Macropa-NCS, a crucial bifunctional chelator utilized in targeted alpha therapy evitachem.commedchemexpress.comabmole.comchemscene.com. Its structure features a macrocyclic framework containing an amine functional group, which facilitates the chelation of metal ions, particularly radionuclides evitachem.com. The trifluoroacetic acid component plays a significant role in the synthesis and stabilization of the compound evitachem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O8.C2HF3O2/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;3-2(4,5)1(6)7/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYLMJRUTNAJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38F3N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Macropa Nh2 Tfa
Product Isolation and Purification Techniques
Following the chemical reactions, isolating and purifying Macropa-NH2 TFA are critical steps to obtain the compound in sufficient purity for its intended applications evitachem.commedchemexpress.comarctomsci.com.
Synthesis of Key Intermediates
The synthesis of this compound involves the preparation of key intermediates. One critical precursor is Macropa-NH2 hydrochloride arctomsci.commedchemexpress.comabmole.com. This intermediate is synthesized through the selective amination of the H2macropa macrocycle . A representative protocol for the synthesis of Macropa-NH2 hydrochloride involves reacting H2macropa with excess ammonium (B1175870) chloride under acidic conditions (pH 4–5) to introduce the primary amine group . The product is then isolated, for instance, by precipitation in cold diethyl ether, and can be purified using reversed-phase HPLC . Macropa-NH2 itself (free base) is also considered a precursor to Macropa-NCS abmole.commedkoo.com.
Data Table: Key Reagents and Conditions in this compound Synthesis
| Reagent | Amount/Concentration | Solvent | Temperature | Duration | Role | Source(s) |
| Precursor (11•4 TFA) | 0.1598 g (0.16 mmol) | Acetone (B3395972) | Reflux | 30 min | Starting material/intermediate | evitachem.commedchemexpress.comchemscene.comarctomsci.com |
| Sodium Carbonate | 0.2540 g (2.4 mmol) | Acetone | Reflux | 30 min | Base | evitachem.commedchemexpress.comchemscene.comarctomsci.com |
| Carbon Disulfide | 305 µL (85%) | Acetone | Reflux | 3 hours | Reagent for functionalization | evitachem.commedchemexpress.comchemscene.comarctomsci.com |
| Trifluoroacetic Acid | 0.2% in purification solvent mixture | Water/ACN | N/A | N/A | Stabilization, HPLC mobile phase | evitachem.commedchemexpress.comarctomsci.comsnmjournals.org |
| Acetone | 10 mL | N/A | Reflux | 30 min + 3 hours | Solvent | evitachem.commedchemexpress.comchemscene.comarctomsci.com |
Note: Amounts and conditions may vary depending on the specific synthetic protocol.
Preparation of Macropa-NH2 Hydrochloride
The precursor Macropa-NH2 hydrochloride is prepared through selective reduction and protection of the macrocycle's carboxyl groups. A representative protocol for synthesizing Macropa-NH2·HCl involves the amination of H2macropa. This reaction is conducted by reacting H2macropa with an excess of ammonium chloride under acidic conditions, typically at a pH between 4 and 5, to introduce the primary amine group.
To mitigate the propensity of Macropa's macrocyclic structure towards oligomerization during the amination step, specific strategies are employed. These include maintaining a low reaction concentration (≤0.1 M) to minimize intermolecular interactions and utilizing temperature control, such as reflux conditions, to prevent premature precipitation of intermediates.
Following the reaction, the product, Macropa-NH2 hydrochloride, is isolated. A common isolation method involves precipitation in cold diethyl ether. Purification is then typically achieved using reversed-phase High-Performance Liquid Chromatography (HPLC). A standard purification protocol utilizes a C18 column with a gradient elution system, often employing a mobile phase of 0.1% trifluoroacetic acid in acetonitrile (B52724) and water.
Macropa-NH2 hydrochloride is a ligand known for its nickel coordination activity and ability to form stable complexes with metals. molnova.comtargetmol.com It serves as a critical intermediate in the pathway leading to functionalized Macropa derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role in Synthesis |
| Macropa-NH2·HCl | C₂₆H₃₈ClN₅O₈ | 584.06 | 2443966-86-5 | Amine precursor |
| Macropa-NCS | C₂₇H₃₅N₅O₈S | 589.66 | 2146095-31-8 | Bifunctional chelator |
| H2macropa | C₂₆H₃₆N₄O₈ | 548.58 | 57329142 | Foundational scaffold |
| Macropa-NH2 (free base) | C₂₆H₃₇N₅O₈ | 547.6 | 2146095-13-6 | Amine intermediate |
| This compound | C₂₈H₃₈F₃N₅O₁₀ | 661.62 | 2705054-08-4 | Stabilized amine precursor |
Selective Amination and Macrocycle Modification Protocols
Selective amination is a key step in introducing the reactive amine handle onto the Macropa macrocycle, leading to Macropa-NH2 and its salts like the hydrochloride and TFA salt. This functional group is essential for subsequent conjugation reactions. The synthesis of Macropa-NH2 trifluoroacetic acid involves several key steps. evitachem.com
A reported method for the synthesis of this compound includes an initial reaction where a suspension of a precursor (identified as 11•4 trifluoroacetic acid) and sodium carbonate is heated at reflux in acetone. evitachem.commedchemexpress.commolnova.comarctomsci.com Carbon disulfide is then added slowly, and the mixture is heated further at reflux. evitachem.commedchemexpress.commolnova.comarctomsci.com The resulting suspension is concentrated under reduced pressure to yield a solid. evitachem.commedchemexpress.commolnova.comarctomsci.com
Purification of this compound typically involves dissolving the solid in a mixture of acetonitrile and water containing trifluoroacetic acid, followed by filtration and preparative high-performance liquid chromatography (HPLC). evitachem.commedchemexpress.commolnova.comarctomsci.com Pure fractions are combined, concentrated, and often lyophilized to obtain the final product. medchemexpress.commolnova.comarctomsci.com The use of trifluoroacetic acid during purification and as the counterion in this compound is crucial for stabilizing the amine and enhancing solubility, which is beneficial for subsequent reactions and handling. evitachem.com
These selective amination and modification protocols are designed to functionalize the macrocyclic core while preserving its structural integrity and chelating properties. The resulting amine handle in this compound provides a versatile point for conjugation to targeting vectors, enabling the development of radiopharmaceuticals for targeted therapy. evitachem.commedchemexpress.commolnova.commedchemexpress.com
Considerations for Synthetic Scalability in Academic Research
The synthetic scalability of complex macrocyclic ligands like this compound in academic research settings presents unique considerations compared to industrial production. While the synthesis of this compound has been reported, detailed protocols specifically optimized for large-scale academic synthesis are not extensively documented in the provided sources.
Some reports indicate that the synthesis methods can potentially be scaled for industrial production, although specific details on large-scale processes are limited. evitachem.com The fact that this compound precursor has been provided by university research groups suggests that academic laboratories have successfully synthesized this compound, likely on scales suitable for preclinical research and evaluation. sfu.ca
Challenges in scaling up the synthesis of macrocycles in academic settings can include the availability and cost of specialized reagents, the need for specialized equipment for reactions and purifications (such as large-scale HPLC systems), and the optimization of reaction conditions to maintain yield and purity on a larger scale while managing potential side reactions like oligomerization. drughunter.com Achieving consistent results and purity across different batch sizes is a key aspect of synthetic scalability in research. mdpi.com
Derivatization Strategies and Bifunctionalization of Macropa Nh2 Tfa
Conversion of Macropa-NH2 TFA to Macropa-NCS
The conversion of this compound to Macropa-NCS is a pivotal step in synthesizing a versatile bifunctional chelator. This transformation introduces the highly reactive isothiocyanate (NCS) group, which is capable of forming stable covalent bonds with nucleophiles present in biological molecules.
Chemical Transformations to Isothiocyanate Functionality
The chemical transformation of a primary amine to an isothiocyanate is a well-established reaction in organic chemistry. For the synthesis of Macropa-NCS from Macropa-NH2, this typically involves the reaction of the primary amine with a thiocarbonyl source. One common and effective method utilizes thiophosgene (B130339) (CSCl2) as the reagent to introduce the isothiocyanate group chemscene.comnih.govuniv-tlemcen.dz. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired isothiocyanate.
Optimization of Reaction Conditions and Reagent Selection (e.g., Thiophosgene, Sodium Carbonate)
The conversion of this compound to Macropa-NCS using thiophosgene is typically carried out under controlled basic conditions to facilitate the reaction and neutralize the acid salt form of the precursor chemscene.comnih.govuniv-tlemcen.dzabmole.com. Sodium carbonate (Na2CO3) is commonly employed as a base in this transformation chemscene.comnih.govuniv-tlemcen.dzabmole.com. The reaction is often performed in an anhydrous organic solvent, such as acetone (B3395972), under reflux conditions chemscene.comnih.govabmole.com.
Specific reaction conditions reported for the conversion of Macropa-NH2 hydrochloride (a related precursor) to Macropa-NCS involve the use of anhydrous acetone as the solvent and sodium carbonate as the base abmole.com. A molar ratio of 2.4 mmol of Na2CO3 per 0.16 mmol of Macropa-NH2·HCl has been reported abmole.com. The reaction mixture is typically heated at reflux, with temperatures ranging from 56 to 60°C abmole.com. Thiophosgene is added dropwise, and the reaction is allowed to proceed for a specified time, often around 3 hours nih.govuniv-tlemcen.dzabmole.com. A molar ratio of approximately 1:1.9 (Macropa-NH2·HCl : CSCl2) has been used abmole.com.
The optimization of these reaction conditions is crucial to maximize the yield and purity of the Macropa-NCS product while minimizing side reactions. Factors such as the choice and amount of base, solvent, temperature, reaction time, and the molar ratio of reactants can influence the efficiency of the conversion and the formation of unwanted byproducts. Maintaining a basic pH, typically above 9, is important for efficient isothiocyanate formation and to prevent degradation of the macrocycle abmole.com.
Following the reaction, the product is usually isolated and purified. Techniques such as extraction and preparative high-performance liquid chromatography (HPLC) are commonly used for purification nih.govuniv-tlemcen.dzabmole.com.
Typical Reaction Conditions for Macropa-NCS Synthesis
| Parameter | Value | Source |
| Precursor | Macropa-NH2·HCl (0.16 mmol) | abmole.com |
| Base | Sodium Carbonate (Na2CO3, 2.4 mmol) | abmole.com |
| Solvent | Anhydrous Acetone | abmole.com |
| Temperature | Reflux (56–60°C) | abmole.com |
| Thiophosgene (85%) | 1.9 molar equivalents relative to precursor | nih.govabmole.com |
| Reaction Time | 3 hours (after CSCl2 addition) | nih.govuniv-tlemcen.dzabmole.com |
Stability and Handling Considerations for Macropa-NCS Intermediates
Macropa-NCS, like many isothiocyanates, can be susceptible to hydrolysis, particularly in the presence of water and at basic pH chemscene.comresearchgate.net. The presence of the electron-withdrawing ortho-carboxylic acid functional group on the pyridine (B92270) ring in Macropa-NCS increases the reactivity of the isothiocyanate group, which can lead to reduced shelf life chemscene.com. This susceptibility to hydrolysis can make handling and storage challenging researchgate.net.
Studies have shown that Macropa-NCS can hydrolyze to the corresponding amine (Macropa-NH2) in aqueous buffer at room temperature. For instance, in pH 9.1 NaHCO3 buffer at room temperature, a solution of H2macropa-NCS (a closely related compound) completely hydrolyzes in approximately 5 hours, with a half-life of 1.25 hours.
Due to its sensitivity to light, moisture, and temperature, Macropa-NCS is often stored under conditions that minimize degradation nih.gov. Storage as a solid at low temperatures, such as -20°C or -80°C, is recommended to maintain stability. Stock solutions in appropriate buffers, such as 0.1 M pH 9.1 NaHCO3 buffer containing 0.154 M NaCl, are also stored at very low temperatures (-80°C). Aliquoting solutions is advised to avoid repeated freeze-thaw cycles, which can impact stability.
Macropa-NCS Storage Conditions
| Form | Temperature | Duration | Notes | Source |
| Powder | -20°C | 3 years | Keep desiccated | |
| Powder | 4°C | 2 years | Keep desiccated | |
| In solvent | -80°C | 6 months - 1 year | Aliquot to avoid freeze/thaw cycles | |
| In solvent | -20°C | 1 month | Aliquot to avoid freeze/thaw cycles | |
| Stock solution (pH 9.1 NaHCO3 buffer) | -80°C | Not specified | Stability verified by HPLC | |
| Crude product | -80°C | Not specified | Stored in a jar of Drierite | nih.gov |
Conjugation Reactions with Biological Targeting Vectors
The isothiocyanate functional group of Macropa-NCS serves as a versatile handle for conjugating the macrocyclic chelator to various biological targeting vectors, such as antibodies and peptides. This conjugation is essential for directing the chelated radionuclide to specific cells or tissues, a key principle in targeted therapy.
Formation of Thiourea (B124793) Linkages in Bioconjugates
The primary mechanism for the covalent attachment of Macropa-NCS to biological targeting vectors involves the reaction of the isothiocyanate group with primary amine groups present on the biomolecule chemscene.comabmole.com. This reaction results in the formation of a stable thiourea linkage chemscene.comabmole.com.
Proteins, such as antibodies, contain multiple lysine (B10760008) residues with accessible ε-amino groups and a single N-terminal amino group, all of which can react with isothiocyanates researchgate.net. Peptides also possess N-terminal amines and potentially lysine residues that can undergo this reaction. The formation of the thiourea bond is a robust method for creating a stable covalent link between the Macropa chelator and the targeting vector.
While thiourea linkages are generally considered stable, some studies have indicated that they can be susceptible to degradation under certain conditions, including radiolysis induced by the attached radionuclide. However, they are widely used in the preparation of bioconjugates for radiopharmaceutical applications.
Strategies for Covalent Attachment to Antibodies and Peptides
Strategies for the covalent attachment of Macropa-NCS to antibodies and peptides leverage the reactivity of the isothiocyanate group with amine functionalities. Conjugation to antibodies typically involves reacting Macropa-NCS with the lysine residues on the antibody surface chemscene.com. This approach can lead to heterogeneous products with varying numbers of chelators attached at different lysine sites.
Standard antibody-isothiocyanate coupling conditions often involve exposing the antibody to a slight molar excess of the chelator in a bicarbonate buffer at a controlled pH, typically around pH 9.0-9.1, and temperature, such as 37°C or room temperature. The bicarbonate buffer helps to maintain the pH in a range where amine groups are sufficiently deprotonated to react with the isothiocyanate researchgate.net. After the conjugation reaction, purification steps, such as gel permeation chromatography or size-exclusion HPLC, are employed to remove unconjugated chelator and obtain the purified conjugate.
Examples of antibodies that have been conjugated to Macropa-NCS or related macropa derivatives include trastuzumab (Tmab) and GC33. These conjugates have been evaluated for their ability to chelate radionuclides like actinium-225 (B1199940) and their potential in targeted alpha therapy.
Conjugation to peptides also utilizes the reaction between the isothiocyanate and amine groups, primarily the N-terminal amine or the ε-amine of lysine residues if present. Peptides such as RPS-070, a prostate-specific membrane antigen (PSMA)-targeting compound, and DUPA (a glutamate-urea-glutamate targeting vector for PSMA) have been conjugated to Macropa-NCS or related macropa derivatives. These conjugations enable the targeted delivery of radionuclides to cells expressing the specific peptide receptor.
The specific conditions for peptide conjugation, including solvent, pH, temperature, and reaction time, may vary depending on the peptide sequence and its solubility properties. Purification of peptide conjugates is also typically achieved using chromatographic methods like HPLC nih.govuniv-tlemcen.dzabmole.com.
While isothiocyanate chemistry is a common method for bioconjugation, alternative strategies for attaching chelators to biomolecules are also being explored, such as using squaramide ethyl esters, which may offer improved stability chemscene.com. However, the formation of thiourea linkages via isothiocyanate chemistry remains a widely used and effective method for conjugating Macropa-NCS to biological targeting vectors.
Design Principles for Novel Bifunctional Macropa Analogues
The development of bifunctional chelators based on the Macropa scaffold is a key area of research, particularly for applications such as targeted alpha therapy (TAT) using radionuclides like Actinium-225 (²²⁵Ac). Bifunctional chelators serve the dual purpose of strongly coordinating the radionuclide and providing a functional group for conjugation to a targeting vector, such as an antibody or peptide, which directs the radioconjugate to specific cells or tissues. Macropa-NH₂ TFA plays a significant role in this context as a precursor for the synthesis of such bifunctional analogues.
Design principles for novel bifunctional Macropa analogues focus on optimizing several key properties: the ability to effectively chelate large metal ions like ²²⁵Ac, the stability of the resulting radiometal complex in biological environments, and the presence of a reactive handle for efficient bioconjugation without compromising the chelating ability or the targeting vector's function.
Another crucial design consideration is the location and type of the functional group used for conjugation to the targeting vector. Macropa-NH₂ TFA is a precursor that contains a primary amine group (-NH₂) medchemexpress.eumedkoo.commedchemexpress.eu, which can be converted into various reactive functional groups. A common strategy is the conversion of the amine to an isothiocyanate group (-NCS), yielding Macropa-NCS. medchemexpress.eumedkoo.commedchemexpress.euinvivochem.com The isothiocyanate group is reactive towards amine groups present in lysine residues of antibodies or other targeting molecules, allowing for covalent conjugation.
The strategic placement of this functional group on the Macropa scaffold is a key design element. In the first-generation bifunctional Macropa-NCS, the isothiocyanate group was located on one of the picolinate (B1231196) pendent arms. acs.org In contrast, a design principle explored with H₂BZmacropa-NCS involves placing the reactive functional group directly on the macrocycle backbone, specifically appended to the phenyl ring. nih.govacs.orgcornell.edu This design difference offers advantages, including a more modular synthetic approach that allows for variation of pendent donor groups without affecting the conjugation handle. nih.govacs.orgcornell.edu Furthermore, the stability of the isothiocyanate functional group itself can be enhanced by its position on the rigidified backbone compared to the pendent arm. nih.govacs.orgcornell.edu
Detailed research findings support these design principles. For instance, studies on Macropa-NCS conjugated to targeting vectors like trastuzumab or the prostate-specific membrane antigen (PSMA)-targeting compound RPS-070 demonstrated rapid ²²⁵Ac radiolabeling and high stability in human serum. researchgate.netinvivochem.com The resulting radioconjugates showed selective targeting in in vivo models. researchgate.netinvivochem.com The synthesis of Macropa-derived chelators typically involves the alkylation of a diaza-18-crown-6 macrocycle with appropriate functionalized pyridine derivatives. nih.govacs.orgcornell.edu Macropa-NH₂ TFA, as a precursor, undergoes further functionalization, such as conversion to the isothiocyanate, to enable conjugation. sfu.ca
Coordination Chemistry of Macropa Based Ligands
Structural Features of the Macropa Macrocyclic Framework
The efficacy of Macropa-based ligands in forming stable complexes with large radiometals is deeply rooted in the unique structural features of the Macropa macrocyclic framework. This framework provides a pre-organized cavity that is well-suited for encapsulating large metal ions, a characteristic that sets it apart from smaller macrocyclic chelators.
The fundamental architecture of Macropa consists of a diaza-18-crown-6 macrocycle. This 18-membered ring provides a spacious and flexible cavity that can accommodate large cations. researchgate.net The ligand's design is further enhanced by the presence of two picolinate (B1231196) pendant arms attached to the nitrogen atoms of the diazacrown ether. escholarship.orgacs.orgwpmucdn.com This arrangement results in a decadentate ligand, meaning it can potentially bind a metal ion through ten donor atoms: the two nitrogen atoms and four oxygen atoms of the crown ether ring, and the two nitrogen and two oxygen atoms of the picolinate arms. nih.gov
Density functional theory (DFT) calculations suggest that in a complex, the metal ion is positioned above the plane of the macrocyclic ring and is enveloped by the two picolinate residues. nih.gov This "capping" by the picolinate arms effectively shields the metal ion from the surrounding environment, contributing to the stability of the complex. The coordination number of the metal ion within the Macropa complex can vary, ranging from 8 to 11, with the ligand's hapticity (the number of donor atoms attached to the metal) ranging from η⁷ to η¹⁰. nih.gov
The picolinate pendant arms play a crucial role in the coordination chemistry of Macropa-based ligands. These arms are not merely passive components of the ligand; they actively participate in the chelation process and significantly influence the stability and selectivity of the resulting metal complex. The negatively charged carboxylate groups of the picolinate arms are key to stabilizing large, highly charged metal ions through strong electrostatic interactions. osti.gov
The presence of these pendant arms contributes to the "reverse size selectivity" observed with Macropa, where it shows a preference for binding larger metal ions over smaller ones. escholarship.orgacs.org This is in contrast to many other chelators that favor smaller metal ions. The flexibility of the pendant arms allows the ligand to adapt its coordination pocket to the specific size and coordination geometry of the metal ion. Modifications to these pendant arms, such as the introduction of different donor groups, have been explored to further tune the ligand's properties. escholarship.org For instance, rigidifying the macrocyclic core by incorporating benzene (B151609) rings has been shown to alter the thermodynamic stability of the complexes. nih.gov
Chelation Mechanisms with Radiometal Ions
The chelation of radiometal ions by Macropa-based ligands is a dynamic process governed by the ligand's structural pre-organization and the coordination preferences of the metal ion. The spacious cavity of the diaza-18-crown-6 backbone is particularly well-suited for large metal ions like Ac³⁺ and Ra²⁺. researchgate.netnih.gov
The mechanism involves the initial interaction of the metal ion with the donor atoms of the macrocyclic ring, followed by the coordination of the picolinate pendant arms, which wrap around the metal ion to complete the coordination sphere. This cooperative binding leads to the formation of thermodynamically stable and kinetically inert complexes. escholarship.orgacs.org The pre-organized nature of the macrocycle minimizes the entropic penalty associated with complexation, contributing to the high stability constants observed for Macropa complexes with large radiometals. nih.gov
The bonding between the radiometal and the Macropa ligand is predominantly ionic in nature. osti.gov This is particularly true for the interactions with the negatively charged oxygen atoms of the picolinate arms. This ionic character is a key factor in the stable chelation of large, electropositive radiometals.
Complexation Studies with Specific Radionuclides
The therapeutic potential of alpha-emitting radionuclides like Actinium-225 (B1199940) and Radium-223 has driven extensive research into developing suitable chelators. Macropa-based ligands have shown exceptional promise in this area, demonstrating efficient and stable complexation with these large radiometals.
Actinium-225 is a highly potent alpha-emitter for targeted alpha therapy (TAT). nih.gov However, its large ionic radius makes stable chelation challenging. Macropa has proven to be an outstanding chelator for ²²⁵Ac. researchgate.netnih.gov Radiolabeling studies have demonstrated that Macropa can complex ²²⁵Ac with remarkable speed and efficiency, even at submicromolar concentrations and at room temperature. researchgate.netnih.gov Complete complexation of ²²⁵Ac (26 kBq) can be achieved in just 5 minutes. researchgate.netnih.gov
The resulting [²²⁵Ac(macropa)]⁺ complex exhibits high stability, remaining intact for over a week when challenged with an excess of competing metal ions or in human serum. researchgate.net This high kinetic inertness is crucial for in vivo applications to prevent the release of toxic, free ²²⁵Ac. Bifunctional analogues of Macropa, such as Macropa-NCS, have been successfully conjugated to targeting vectors like antibodies and small molecules, demonstrating rapid and efficient radiolabeling with ²²⁵Ac. researchgate.net Recent studies with Macropa-derived conjugates have shown successful radiolabeling with ²²⁵Ac at concentrations as low as 10⁻⁶ M within 15 minutes at room temperature, achieving radiochemical conversions greater than 99%. thno.org The exceptional complexation kinetics of Macropa with ²²⁵Ac represents a significant advantage over traditional chelators like DOTA, which often require harsh heating conditions for efficient labeling. thno.org
Table 1: Radiolabeling Efficiency of Macropa-based Conjugates with ²²⁵Ac
| Conjugate | Ligand Concentration (M) | Reaction Time | Temperature | Radiochemical Conversion (%) | Reference |
|---|---|---|---|---|---|
| macropa-NCS | Submicromolar | 5 min | Room Temperature | >99 | researchgate.net |
| mcp-M-alb-PSMA | 10-6 | 15 min | Room Temperature | >99 | thno.org |
| mcp-D-alb-PSMA | 10-6 | 15 min | Room Temperature | >99 | thno.org |
Radium-223 is another alpha-emitting radionuclide with proven therapeutic efficacy, particularly for bone metastases. nih.gov However, the coordination chemistry of the Ra²⁺ ion is not well-defined, which has hindered the development of effective chelators for targeted alpha therapy. osti.gov Macropa has emerged as a leading candidate for the stable chelation of ²²³Ra. nih.govsemanticscholar.org
Studies have shown that Macropa can rapidly and robustly bind ²²³Ra under mild, aqueous conditions. nih.gov The resulting [²²³Ra(macropa)] complex demonstrates a high degree of stability, both in vitro under physiological conditions and in vivo in murine models. nih.gov In fact, the [²²³Ra(macropa)] complex is the first example of a stable Ra²⁺ coordination complex observed in a living organism. nih.gov
Comparative studies have revealed that Macropa is a significantly superior chelator for Ra²⁺ under biologically relevant conditions compared to DOTA. osti.gov The thermodynamic stability of the [Ra(macropa)] complex is 100,000 times greater than that of the [Ra(DOTA)]²⁻ complex at a pH of 7.4. osti.gov This remarkable difference is attributed to Macropa's lower basicity, which means a larger fraction of the ligand is deprotonated and available for binding at physiological pH. osti.gov The log K' (conditional stability constant) of [Ra(macropa)] at pH 7.4 is 9.28, making it the highest affinity chelator reported for Ra²⁺ under these conditions. osti.gov
Table 2: Stability Constants of Ra²⁺ Complexes
| Chelator | log KML | log K' (pH 7.4) | Reference |
|---|---|---|---|
| Macropa | 10.00 | 9.28 | osti.gov |
| DOTA | 7.68 | 4.29 | osti.gov |
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Name | Full Chemical Name |
|---|---|
| Macropa-NH2 TFA | (4,13-Diaza-18-crown-6)-N,N'-diacetic acid amine trifluoroacetic acid salt |
| DOTA | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid |
| Macropa-NCS | Isothiocyanate-functionalized Macropa |
| mcp-M-alb-PSMA | Macropa-based monomeric albumin-binding prostate-specific membrane antigen ligand |
| mcp-D-alb-PSMA | Macropa-based dimeric albumin-binding prostate-specific membrane antigen ligand |
Lanthanide Ion Chelation as Actinium Surrogates and Probes
The development of chelators for the alpha-emitting radionuclide Actinium-225 (Ac³⁺), a promising candidate for Targeted Alpha Therapy (TAT), is hampered by the challenges of working directly with this highly radioactive element. d-nb.info Consequently, lanthanide ions (Ln³⁺) are frequently employed as non-radioactive surrogates to predict the coordination chemistry of actinium. Lanthanum (La³⁺) is a particularly suitable surrogate due to its similar ionic radius (1.12 Å for Ac³⁺ vs. 1.032 Å for La³⁺ in six-fold coordination) and coordination properties. researchgate.net
Density Functional Theory (DFT) calculations have shown that Ac³⁺ and La³⁺ complexes with macropa exhibit similar structural and energetic properties. d-nb.info These theoretical studies are crucial for understanding the bonding and conformational preferences of the Ac(macropa) complex. nih.govresearchgate.net
Europium (Eu³⁺) serves as a valuable spectroscopic and luminescent probe. researchgate.netnih.gov Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) of the Eu-macropa complex allows for the validation of the exclusive formation of 1:1 metal-to-ligand complexes at tracer-level concentrations. researchgate.netacs.org Analysis of the Eu³⁺ emission spectra provides insights into the symmetry of the complex and the number of water molecules in the first coordination sphere. nih.govacs.org For instance, luminescence decay time measurements of the Eu-macropa complex suggest the presence of a single water molecule in the inner coordination sphere under cryogenic conditions, a finding that aligns with DFT calculations. nih.govacs.org
Complexation with Other Therapeutically Relevant Radiometals (e.g., Indium-111, Bismuth-213, Scandium-44)
Beyond actinium, macropa has been investigated for its ability to chelate other radiometals relevant to therapy and diagnostics.
Bismuth-213 (Bi³⁺): As a daughter isotope of ²²⁵Ac, Bi³⁺ is also of therapeutic interest. Studies have shown that macropa-based ligands can effectively chelate Bi³⁺. The Bi³⁺–py-macrodipa complex, a derivative, demonstrates remarkable kinetic inertness, even surpassing that of Bi³⁺–macropa, making it a promising candidate for ²¹³Bi TAT. nih.gov
Lead-212 (Pb²⁺): Often used as a surrogate for other therapeutic alpha-emitters, Pb²⁺ forms a highly stable complex with macropa, exhibiting the highest stability constant among several divalent and trivalent metals tested. nih.govacs.org
Scandium-44 (Sc⁴⁴): The smaller Sc³⁺ ion has also been studied. DFT calculations indicate that the Sc(macropa)⁺ complex is most stable in the Δ(λδλ)(λδλ) conformation, which is typically favored by smaller lanthanide ions like Lu³⁺. acs.org This highlights the ligand's conformational flexibility to accommodate ions of varying sizes.
Thermodynamic and Kinetic Stability of Macropa-Metal Complexes
The efficacy of a radiopharmaceutical is critically dependent on the stability of the radiometal-chelator complex to prevent the release of the free radiometal in vivo. nih.govacs.org Macropa has been shown to form highly stable complexes with a range of metal ions. The thermodynamic stability is often expressed as the logarithm of the stability constant (log K).
| Metal Ion | log K Value | Reference |
|---|---|---|
| Pb²⁺ | 18.5 | researchgate.netnih.govacs.org |
| La³⁺ | 13.9 | nih.gov |
| Eu³⁺ | 13.0 | nih.govacs.org |
| Ba²⁺ | 11.0 | nih.gov |
| Ra²⁺ | 9.28 (log K' at pH 7.4) | osti.gov |
| Lu³⁺ | 7.3 | researchgate.netnih.govacs.org |
Factors Influencing Complex Integrity in Aqueous Solutions
The stability of a metal complex in solution is determined by a delicate balance of several factors. nih.govacs.org
Metal Ion Properties: The charge and ionic radius of the metal ion are primary determinants of stability. dalalinstitute.com Macropa shows a preference for larger metal ions, which is an unusual "reverse size selectivity". wpmucdn.com This is attributed to the pre-organized nature of the 18-membered macrocyclic ring. nih.govresearchgate.net
pH and Proton Competition: The basicity of the ligand's donor atoms means that at lower pH, protons can compete with the metal ion for binding sites, reducing the complex's effective stability. osti.gov The conditional stability constant (log K') at a specific pH, such as physiological pH 7.4, provides a more biologically relevant measure of stability. osti.gov
Macrocyclic Effect: The pre-organized structure of macrocyclic ligands like macropa leads to a significant increase in complex stability compared to their acyclic analogues. This "macrocyclic effect" stems from favorable entropic contributions and reduced conformational strain upon metal binding. dalalinstitute.com
Comparative Analysis with Established Chelating Agents (e.g., DOTA, H4octapa)
Macropa's performance has been extensively compared to that of established chelators, particularly the "gold standard" DOTA.
Macropa vs. DOTA: For the chelation of large ions like Ac³⁺ and Ra²⁺, macropa demonstrates clear superiority. Radiolabeling with Ac³⁺ using DOTA requires high temperatures or long incubation times, which are unsuitable for sensitive biomolecules. acs.org In contrast, macropa allows for rapid radiolabeling under mild, room-temperature conditions. acs.org Furthermore, the [²²⁵Ac]Ac-DOTA complex is known to dissociate in vivo, whereas the [²²⁵Ac]Ac-macropa complex shows excellent in vivo stability with negligible accumulation of free actinium in non-target organs. wpmucdn.comacs.org For Ra²⁺, the [Ra(macropa)] complex is approximately 100,000 times more thermodynamically stable than [Ra(DOTA)]²⁻ at physiological pH 7.4. osti.gov
Macropa vs. H₄octapa: H₄octapa is a well-regarded acyclic chelator known for its rapid radiolabeling kinetics and high stability with radiometals like ⁹⁰Y, ¹¹¹In, and ¹⁷⁷Lu. nih.govnih.gov While direct comparative studies with macropa for the same ions are limited, both are considered high-performance chelators. The key difference lies in their structure; macropa's macrocyclic frame generally imparts greater kinetic inertness compared to acyclic structures, which is critical for preventing metal dissociation in vivo.
| Feature | Macropa | DOTA |
|---|---|---|
| Structure | 18-membered macrocycle | 12-membered macrocycle |
| Ac³⁺ Labeling Conditions | Rapid, room temperature | Requires high temperature or long incubation |
| Ac³⁺ In Vivo Stability | High, stable complex | Prone to dissociation |
| Ra²⁺ Stability (pH 7.4) | log K' = 9.28 | log K' ≈ 4.3 |
| Preference | Large metal ions (e.g., Ac³⁺, La³⁺, Ra²⁺) | Mid-to-small sized ions (e.g., Lu³⁺, Y³⁺, Ga³⁺) |
Structural Characterization of Macropa-Metal Complexes
Structural analyses, primarily through DFT calculations and supported by spectroscopic data, have provided a detailed picture of how macropa coordinates with metal ions. nih.govnih.gov The macropa ligand utilizes ten donor atoms—four nitrogen and six oxygen atoms—to encapsulate a metal ion. nih.govacs.org In its syn conformation, the metal ion binds to all 10 donor atoms, creating a highly stable, caged structure. nih.gov
For larger metal ions like Ac³⁺ and La³⁺, the coordination sphere can expand to accommodate an eleventh ligand, typically a water molecule from the solvent. d-nb.infonih.gov This is less common for smaller ions. d-nb.info For instance, the Pb-macropa complex is unique in that its metal coordination is fully satisfied by the ligand itself, with no additional water molecule required in the first coordination sphere. nih.gov
Elucidation of Coordination Geometries and Ligand Conformations
The chiral macropa complex can exist in several diastereoisomeric forms. nih.gov The two most significant conformers are denoted as Δ(δλδ)(δλδ) and Δ(λδλ)(λδλ). d-nb.infonih.gov The preference for a particular conformer is dictated by the ionic radius of the complexed metal ion.
Larger ions, such as Ac³⁺ and La³⁺, preferentially form the Δ(δλδ)(δλδ) conformer. d-nb.infoacs.org
Smaller ions, such as Lu³⁺ and Sc³⁺, favor the Δ(λδλ)(λδλ) conformer. d-nb.infoacs.org
Impact of Macrocyclic Rigidity on Metal Ion Selectivity (e.g., H2BZmacropa Variants)
The inherent flexibility of macrocyclic ligands can sometimes hinder strong size-based selectivity for metal ions. iupac.org To enhance this selectivity, researchers have explored the introduction of rigidifying groups into the macrocyclic framework. iupac.orgdocumentsdelivered.com This approach is based on the principle that a more rigid, preorganized cavity will exhibit a stronger preference for a metal ion that perfectly matches its size. iupac.org A notable example of this strategy is the development of variants of the chelator H2macropa, a ligand known for its remarkable preference for large metal ions like Actinium-225 (Ac³⁺). nih.govresearchgate.net
To investigate the effects of rigidity, two variants of H2macropa were synthesized: H2BZmacropa, which incorporates a single benzene ring into the diaza-18-crown-6 core, and H2BZ2macropa, which includes two benzene rings. researchgate.netnih.gov The coordination chemistry of these more rigid ligands was studied in detail, particularly with Lanthanum (La³⁺), which serves as a non-radioactive surrogate for Ac³⁺. nih.govnih.gov
Structural studies, including NMR spectroscopy and X-ray crystallography, revealed that the La³⁺ complexes of these rigidified ligands share similar structural features with the parent [La(macropa)]⁺ complex. nih.govscilit.com However, a significant distortion is observed in the [La(BZ2macropa)(H2O)]⁺ structure. The two rigid benzene groups cause increased strain, forcing all the donor atoms of the macrocyclic base into a plane below the La³⁺ ion and resulting in a more acute N1-La-N2 angle of 148.77°, compared to the nearly linear angles in macropa (178.04°) and BZmacropa (172.41°). nih.govacs.org
Contrary to the initial hypothesis that increased rigidity would lead to higher stability, thermodynamic studies showed a decrease in the stability of the La³⁺ complexes. nih.gov The stability constants for H2BZmacropa and H2BZ2macropa were found to be one and two orders of magnitude lower, respectively, than that of the more flexible H2macropa. nih.gov
Table 1: Thermodynamic Stability Constants for La³⁺ Complexes
| Ligand | log KLaL |
|---|---|
| H2macropa | 15.1 |
| H2BZmacropa | 14.1 |
| H2BZ2macropa | 13.1 |
Data sourced from studies on La³⁺ as a surrogate for Ac³⁺. nih.gov
Despite the lower thermodynamic stability, the H2BZmacropa variant still demonstrated favorable properties for radiopharmaceutical applications. Radiolabeling studies with ²²⁵Ac showed that H2BZmacropa performs comparably to the parent H2macropa. nih.gov This led to the development of a bifunctional version, H2BZmacropa-NCS, designed for conjugation to antibodies for targeted alpha therapy. nih.govresearchgate.net This derivative places the reactive isothiocyanate (-NCS) group directly on the macrocycle, a design choice that allows for modular synthesis with different donor arms without affecting the conjugation handle. nih.govacs.org
Supramolecular Chemistry and Host Guest Interactions of Macropa Macrocycles
The Macropa Core as a Supramolecular Host
The Macropa core, present in Macropa-NH2 TFA, is an eighteen-membered macrocyclic ligand. rsc.orgnih.govrsc.org Macrocyclic chelators like Macropa are often preferred in supramolecular chemistry due to their pre-organized structure, which reduces the entropic penalty associated with guest coordination, leading to thermodynamically stable and kinetically inert complexes. rsc.org The macrocyclic framework of this compound includes heteroatoms (nitrogen and oxygen) and pyridine (B92270) moieties, which can act as donor atoms for complexation with various species. evitachem.comrsc.org The presence of the amine functional group and carboxylic acid derivatives further contributes to its potential as a supramolecular host, allowing for diverse interactions with guest molecules. evitachem.com
Molecular Recognition Phenomena within the Macropa Cavity
Molecular recognition within a host-guest system involves specific non-covalent interactions between the host molecule's cavity and the guest molecule. numberanalytics.com While information specifically detailing molecular recognition phenomena within the this compound cavity is limited in the search results, the general principles of macrocyclic host-guest chemistry apply. The size, shape, and chemical nature of the Macropa cavity, influenced by its 18-membered ring and pendant arms, dictate its ability to selectively recognize and bind guest species. rsc.org The presence of the amine group and other functionalizations in this compound can introduce specific interaction sites (e.g., hydrogen bonding, electrostatic interactions) that enhance recognition for certain guests. Studies on related macrocycles suggest that the inner cavity size plays a role in binding affinity. nih.gov
Studies on Host-Guest Complexation with Organic and Inorganic Species
Macropa macrocycles, including derivatives like this compound, are primarily studied for their ability to chelate metal ions, particularly radionuclides, for applications in nuclear medicine. evitachem.comabmole.commedchemexpress.comnih.govmedchemexpress.comuniversiteitleiden.nl Macropa has shown promise as a chelator for Actinium-225 (B1199940) (Ac), a radionuclide used in targeted alpha therapy. nih.govuniversiteitleiden.nlinvivochem.comgoogle.comsfu.ca Studies have demonstrated that Macropa can quantitatively label Ac rapidly and at relatively low concentrations, which is an advantage over some other chelators like DOTA that require higher temperatures and concentrations for efficient labeling of larger metal ions. nih.govuniversiteitleiden.nlgoogle.com
While the search results focus heavily on metal chelation, the broader field of supramolecular chemistry involving macrocycles also includes complexation with organic species. Although specific studies on this compound complexing organic molecules were not prominently found, the fundamental host properties of the macrocyclic core suggest potential for such interactions. Research on other macrocycles has explored their affinity for various organic guests, such as bacterial homoserine lactones. nih.gov
Data on the complexation efficiency of Macropa with Ac highlights its potential as a host for this specific inorganic guest. For instance, Macropa was shown to complex Ac (26 kBq) completely within 5 minutes at room temperature at submicromolar concentrations. invivochem.com
Implications for Self-Assembly and Ordered Supramolecular Structures
The ability of molecules to self-assemble into ordered supramolecular structures is a key aspect of supramolecular chemistry. mdpi.comugr.es While direct information on this compound forming large, ordered self-assemblies is not detailed in the provided search results, the compound's structure, with its macrocyclic core and functional groups, provides the building blocks for potential self-assembly processes, particularly when interacting with suitable guest molecules or in specific environmental conditions.
Related research on the self-assembly of amines and trifluoroacetic acid has shown the formation of supramolecular assemblies, including macrocyclic clusters, where steric effects and stereochemistry play significant roles. nih.gov Given that this compound contains both an amine function and is handled as a trifluoroacetate (B77799) salt, such amine-TFA driven self-assembly could be relevant to its behavior in solution or solid state. evitachem.comnih.gov The conjugation of Macropa derivatives to larger biomolecules like antibodies also represents a form of directed assembly, creating complex structures with specific targeting capabilities. evitachem.comabmole.commedchemexpress.cominvivochem.commedchemexpress.com
Computational and Theoretical Investigations of Macropa Based Systems
Application of Density Functional Theory (DFT) in Macropa Research
DFT is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules and their complexes wikipedia.org. In Macropa research, DFT has been applied to study the complex formation with f-elements, such as actinides (Ac³⁺, Cf³⁺) and lanthanides (La³⁺, Lu³⁺), as well as other metal ions like Ba²⁺, Eu³⁺, Pb²⁺, and Ra²⁺ acs.orgnih.govacs.orgnih.gov. These studies aim to understand the structural and bonding properties, relative stabilities, and the effect of solvation acs.orgnih.gov.
Geometry Optimization of Macropa and Its Metal Complexes
Geometry optimization using DFT is a fundamental step to determine the stable three-dimensional structures of Macropa and its metal complexes acs.orgnih.gov. This involves finding the lowest energy arrangement of atoms. Studies have performed geometry optimizations for 1:1 complexes of Macropa with various metal ions, often including a water molecule in the coordination sphere acs.orgnih.gov. Initial geometries for these calculations are sometimes derived from available crystal structures, which typically show 10 coordinative bonds between the metal center and the Macropa ligand acs.orgnih.gov. The resulting DFT-optimized structures can reveal distinct coordination characteristics depending on the metal ion acs.orgnih.gov. For instance, the Macropa ligand can retain a specific coordination type observed in crystal structures for some metal ions like Ba²⁺, La³⁺, and Ra²⁺, involving four nitrogen and six oxygen atoms from the ligand, plus a water molecule nih.gov. However, for other ions like Lu³⁺, fewer donor atoms from the Macropa ligand might participate directly in coordination, with a water molecule potentially bridging between heteroatoms and the metal center acs.orgnih.gov.
Prediction of Binding Energies and Thermodynamical Parameters
DFT calculations are employed to predict the binding energies and thermodynamic parameters associated with the complexation of metal ions by Macropa acs.orgnih.gov. These predictions provide quantitative measures of the stability of the formed complexes. For example, studies have calculated the relative stabilities of ionic M(L)⁺ complexes, considering the effect of water solvation using models like the SMD model acs.orgnih.gov. The thermodynamic stability constants (log K) of Macropa complexes with various metal ions, including Pb²⁺, La³⁺, Eu³⁺, Ba²⁺, and Lu³⁺, have been determined, showing a range of stabilities acs.orgnih.gov. DFT-calculated structures have been shown to mirror the order of these experimental stabilities through their bonding features acs.orgnih.gov. Calculations of Gibbs free energy of exchange have also been used to predict ligand selectivities for certain metal ions osti.gov.
Validation of Computational Models with Experimental Data
A crucial step in computational research is the validation of theoretical models against experimental data aps.orgosti.govnih.gov. In the study of Macropa complexes, DFT calculation results are compared with experimental findings from techniques such as X-ray crystallography, NMR spectroscopy, and time-resolved laser-induced fluorescence spectroscopy (TRLFS) acs.orgnih.govnih.gov. For instance, DFT-optimized structures have been compared to experimentally determined X-ray crystal structures, showing qualitative similarities though sometimes exhibiting systematic differences in bond distances nih.gov. The symmetry of DFT-optimized complexes has also been compared to experimental results from techniques like cryo-TRLFS acs.orgnih.gov. Comparisons of calculated thermodynamic parameters, such as stability constants or Gibbs free energies, with experimental measurements like those from isothermal titration calorimetry (ITC) or potentiometric titrations, are used to assess the accuracy of the computational methods acs.orgnih.govosti.govnih.gov.
Elucidating Ligand-Metal Ion Interactions at an Atomic Level
DFT calculations provide a powerful means to elucidate the nature of ligand-metal ion interactions at an atomic level acs.orgnih.gov. By analyzing molecular geometries, bond distances, charge transfer, and electron density distribution, researchers can gain detailed insights into how the Macropa ligand coordinates with different metal ions acs.orgnih.gov. DFT studies have shown that metal-ligand distances correlate with the ionic radii of the metals, which aligns with experimental X-ray diffraction results for various complexes researchgate.net. Analysis of bonding interactions can reveal the contributions of ionic and covalent character to the metal-ligand bond, particularly in complexes with actinides where considerable charge transfer interactions have been observed researchgate.net. Differences in metal-ligand bond distances within the same complex can suggest varying interaction strengths of different donor atoms (e.g., carboxylate oxygen vs. ether oxygen or amine nitrogen) with the metal ion osti.gov.
Here is a table summarizing some of the metal ions studied computationally with Macropa and their corresponding experimental log K values where available from the search results:
| Metal Ion | Charge | Experimental log K (Macropa) | Reference |
| Pb²⁺ | +2 | 18.5 | acs.orgnih.gov |
| La³⁺ | +3 | 13.9 | acs.orgnih.gov |
| Eu³⁺ | +3 | 13.0 | acs.orgnih.gov |
| Ba²⁺ | +2 | 11.0 | acs.orgnih.gov |
| Lu³⁺ | +3 | 7.3 | acs.orgnih.gov |
| Ra²⁺ | +2 | 10.00(2) (pH-independent) | osti.gov |
Note: The experimental conditions for log K determination may vary between studies.
Advanced Analytical Techniques for Macropa Nh2 Tfa and Its Complexes
Chromatographic Methodologies
Chromatographic techniques are indispensable for the separation and purification of "Macropa-NH2 TFA" and for assessing the efficiency of radiolabeling procedures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity and confirming the identity of "this compound" and its conjugated forms. This method provides high-resolution separation of the target compound from precursors, byproducts, and impurities.
Reverse-phase HPLC is commonly utilized, employing a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, typically a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA). The TFA serves to control the pH and acts as an ion-pairing agent, which improves peak shape and resolution, particularly for amine-containing compounds like "Macropa-NH2". chromforum.org Detection is often performed using UV-Vis spectroscopy at a specific wavelength (e.g., 254 nm) to visualize the eluting compounds. thno.org
The retention time (t_R) of the compound under specific chromatographic conditions is a key identifier. For instance, in the synthesis of a "Macropa-M-alb-PSMA" conjugate, the final product exhibited a distinct retention time, allowing for its separation and purification from reaction intermediates. thno.org
| Compound | HPLC Column | Mobile Phase | Flow Rate | Detection | Retention Time (t_R) | Reference |
|---|---|---|---|---|---|---|
| mcp-M-alb-PSMA | Zorbax 300SB-C18 (analytical) | Acetonitrile/Water (0.1% TFA) | 1 mL/min | UV | 10.3 min | thno.org |
| Intermediate Compound 4 | Zorbax 300SB-C18 (analytical) | Acetonitrile/Water (0.1% TFA) | 1 mL/min | UV | 16.6 min | thno.org |
Radio-Thin Layer Chromatography (Radio-TLC) is a rapid and straightforward method for determining the radiochemical conversion and stability of radiolabeled "Macropa-NH2" complexes. nih.govuniversiteitleiden.nl This technique is crucial for optimizing radiolabeling conditions and for quality control of the final radiopharmaceutical product. nih.gov
In a typical Radio-TLC analysis, a small aliquot of the radiolabeling reaction mixture is spotted onto a stationary phase, such as a silica gel plate. universiteitleiden.nl The plate is then developed in a suitable mobile phase. The choice of eluent is critical for achieving good separation between the radiolabeled complex and free radionuclide. For example, a sodium citrate buffer has been used as the mobile phase for the analysis of ^177^Lu-labeled compounds. universiteitleiden.nl
After development, the distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner. universiteitleiden.nl The radiolabeling efficiency is calculated by integrating the radioactivity corresponding to the labeled complex and the free radionuclide. For instance, "Macropa-NH2" derivatives have been successfully radiolabeled with ^225^Ac, achieving radiochemical conversions greater than 99% as determined by Radio-TLC. thno.org
| Radiolabeled Complex | Stationary Phase | Mobile Phase | Parameter Measured | Result | Reference |
|---|---|---|---|---|---|
| [^225^Ac]Ac-mcp-M-alb-PSMA | Silica Gel | Not Specified | Radiochemical Conversion | > 99% | thno.org |
| [^177^Lu]Lu-DOTA-Tz | Silica Gel | 0.4 M Sodium Citrate (pH 4.0) | Radiochemical Conversion | R_f of free ^177^Lu ~ 0.5, complex at R_f = 0 | universiteitleiden.nl |
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, concentration, and binding properties of "this compound" and its complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of "this compound" and its non-radioactive metal complexes in solution. ^1^H and ^13^C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's molecular structure. nih.gov
The coordination of a metal ion to the "Macropa" ligand induces significant changes in the NMR spectrum, providing insights into the structure of the resulting complex. For example, the coordination chemistry of "Macropa" analogues with La^3+^, a non-radioactive surrogate for Ac^3+^, has been extensively studied using NMR spectroscopy. nih.govacs.org These studies have revealed key structural features of the resulting complexes. nih.gov
While direct NMR of paramagnetic complexes can be challenging, studies on diamagnetic surrogate complexes, such as those with Y^3+^, can be highly informative. ^89^Y NMR spectroscopy, for instance, is sensitive to the coordination environment of the yttrium ion and can be used to probe the structure and stability of yttrium-macropa complexes. nih.govresearchgate.net
| Nucleus | Application | Key Findings | Reference |
|---|---|---|---|
| ^1^H, ^13^C | Structural characterization of "Macropa" ligands | Confirms the synthesis and purity of the ligand framework. | nih.gov |
| ^1^H | Study of La^3+^ complexes | Reveals structural features similar to the parent "H_2macropa" complex. | nih.gov |
| ^89^Y | pH sensing with Y-EDTMP complex | Demonstrates the sensitivity of the ^89^Y chemical shift to the coordination environment. | nih.gov |
UV-Vis spectroscopy is a versatile technique used for determining the concentration of "this compound" solutions and for studying the thermodynamics and kinetics of metal complex formation. The Beer-Lambert law allows for the quantification of the compound in solution by measuring its absorbance at a specific wavelength. uniroma1.it
The binding of a metal ion to the "Macropa" ligand often results in a change in the UV-Vis absorption spectrum. researchgate.net This spectral shift can be monitored to study the binding equilibrium and determine the stability constants of the metal complexes. acs.org For instance, UV-Vis spectroscopy has been employed to monitor the transchelation of Bi^3+^ from "Macropa" complexes in the presence of a competing ligand like EDTA, providing a measure of the complex's kinetic inertness. nih.gov
| Application | Principle | Example | Reference |
|---|---|---|---|
| Concentration Determination | Beer-Lambert Law (A = εcl) | Quantification of "this compound" in solution. | uniroma1.it |
| Metal Binding Studies | Shift in absorbance spectrum upon complexation. | Monitoring the binding of copper(II) and iron(II) to chelating agents. | researchgate.net |
| Transchelation Kinetics | Monitoring changes in absorbance over time. | Studying the dissociation of Bi^3+^-macropa complexes in the presence of EDTA. | nih.gov |
Mass spectrometry is an essential analytical technique for the precise determination of the molecular weight of "this compound" and its derivatives, providing unequivocal confirmation of their identity. lcms.cz High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization-quadrupole time-of-flight (ESI-qToF) and matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF), are commonly employed. thno.org
These methods provide highly accurate mass measurements, often with ppm-level accuracy, which allows for the unambiguous determination of the elemental composition of the molecule. lcms.cz For example, the molecular weight of a synthesized "mcp-M-alb-PSMA" conjugate was confirmed by both MALDI-MS and HRMS, with the found mass closely matching the calculated value. thno.org
| Compound | Mass Spectrometry Technique | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| mcp-M-alb-PSMA | MALDI-MS | [M+H]^+^ | 1798 | thno.org |
| mcp-M-alb-PSMA | HRMS (ESI, qToF) | 3061.1136 [M]^+^ | 3061.1418 | thno.org |
| Intermediate Compound 4 | MALDI-MS | [M+Na]^+^, [M+K]^+^ | 1458, 1474 | thno.org |
Luminescence Spectroscopy for Lanthanide Complexes
Luminescence spectroscopy is a powerful tool for probing the properties of lanthanide complexes of macropa-type ligands. The unique photophysical characteristics of lanthanide ions, such as long-lived emission and sharp, line-like emission bands, make them sensitive reporters of their coordination environment.
Time-resolved laser-induced fluorescence spectroscopy (TRLFS) is particularly useful for studying these complexes. For instance, Europium(III) is often used as a fluorescent probe. The excitation of a Eu(III) complex with a laser pulse leads to characteristic emission spectra, with the intensity and lifetime of the emission being dependent on the complex's structure and stability. By titrating a solution of the lanthanide ion with the macropa ligand and monitoring the changes in the luminescence spectrum, the stoichiometry and stability of the resulting complex can be determined.
In a study of the Eu(III)-macropa complex, TRLFS was used to confirm the formation of a 1:1 metal-to-ligand complex at tracer level concentrations. The stability constant (log K) for the Eu(III)-macropa complex was determined to be 12.9, which is in excellent agreement with values obtained from other techniques such as potentiometric titration (log K = 13.0) nih.gov. This demonstrates the utility of luminescence spectroscopy in validating and complementing data from other analytical methods.
The experimental setup for such measurements typically involves a laser system for excitation and a spectrometer with a sensitive detector for capturing the emission spectra. Measurements can be performed under various conditions, including ambient and cryogenic temperatures, to gain further insights into the photophysical processes nih.gov.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an indispensable technique for determining the precise three-dimensional structure of molecules in the solid state. For macropa-type complexes, this method provides definitive information about the coordination geometry of the metal ion, the conformation of the macrocyclic ligand, and the bond lengths and angles within the complex.
Studies on lanthanide complexes with macropa and its derivatives have revealed detailed structural features. For example, the crystal structure of the Lanthanum(III) complex of macropa, [La(macropa)(H₂O)]⁺, shows an 11-coordinate La³⁺ center. Ten of these coordination sites are occupied by donor atoms from the macropa ligand, and the eleventh site is occupied by an inner-sphere water molecule that penetrates the macrocyclic core nih.gov.
The coordination environment of the lanthanide ion in these complexes is a key determinant of their stability and selectivity. In the case of [La(macropa)]⁺, the La-O bond distances are observed to be in the range of 2.70 to 2.79 Å nih.gov. This detailed structural information is crucial for understanding the ligand's preference for larger metal ions and for the rational design of new chelators with tailored properties.
The general findings from X-ray crystallographic studies of macropa-lanthanide complexes are summarized in the table below.
| Feature | Description | Reference |
| Coordination Number | Typically 11-coordinate for La³⁺ | nih.gov |
| Ligand Donors | 10 donor atoms from the macropa ligand | nih.gov |
| Additional Ligands | One inner-sphere water molecule | nih.gov |
| La-O Bond Distances | 2.70 - 2.79 Å | nih.gov |
This structural data is also valuable for validating computational models, such as those based on density functional theory (DFT), which can then be used to predict the structures and properties of related complexes nih.gov.
Solution Equilibria Studies
Understanding the behavior of this compound and its complexes in solution is critical, as many of their potential applications are in aqueous environments. Solution equilibria studies provide data on the protonation of the ligand and the thermodynamic stability of its metal complexes.
Potentiometric and spectrophotometric titrations are classical methods for determining the stability constants of metal complexes in solution. These techniques involve monitoring the change in pH (potentiometry) or absorbance (spectrophotometry) of a solution containing the ligand and a metal ion as a titrant is added.
For the parent ligand, macropa, potentiometric titrations have been used to determine its protonation constants and the stability constants of its complexes with various metal ions, including lanthanides nih.gov. The stability of lanthanide complexes with macropa shows a trend of decreasing stability with decreasing ionic radius of the lanthanide ion, which is an unusual trend for polyaminocarboxylate ligands nih.gov.
The stability constants (log K) for several macropa complexes, determined by techniques including potentiometric titration and isothermal titration calorimetry (ITC), are presented in the table below.
| Metal Ion | log K | Method | Reference |
| La³⁺ | 13.9 | ITC | nih.gov |
| Eu³⁺ | 13.0 | ITC | nih.gov |
| Eu³⁺ | 13.0 | Potentiometric Titration | nih.gov |
| Lu³⁺ | 7.3 | ITC | nih.gov |
| Pb²⁺ | 18.5 | ITC | nih.gov |
| Ba²⁺ | 11.0 | ITC | nih.gov |
These data highlight the high thermodynamic stability of the complexes formed between macropa and larger metal ions like La³⁺ and Pb²⁺ nih.gov. The agreement between the stability constants determined by different methods, such as ITC and potentiometric titration for the Eu³⁺ complex, provides confidence in the accuracy of the measurements nih.gov.
Future Research Directions and Unexplored Avenues for Macropa Nh2 Tfa Research
Rational Design of Next-Generation Macropa-based Ligands
The rational design of novel ligands is a cornerstone of advancing chelation chemistry. For macropa-based systems, future research should focus on systematic modifications of the ligand architecture to enhance its metal-binding properties and in vivo performance. This includes the exploration of derivatives with altered pendent donor groups or rigidified macrocyclic cores. wpmucdn.com The aim is to achieve superior thermodynamic stability and kinetic inertness of the resulting radiometal complexes.
A promising direction involves the synthesis and evaluation of macropa analogues with different donor arms to fine-tune the coordination environment for specific radiometals. wpmucdn.com For instance, replacing the picolinate (B1231196) arms with other functional groups could modulate the selectivity and stability of the chelator for different metal ions. Furthermore, introducing structural constraints into the 18-membered macrocyclic backbone could pre-organize the ligand for metal binding, potentially leading to faster radiolabeling kinetics and enhanced complex stability. wpmucdn.com
Exploration of Novel Radiometal Chelation beyond Current Applications
While macropa has demonstrated remarkable efficacy in chelating large radiometals such as Actinium-225 (B1199940) (²²⁵Ac³⁺), Lanthanum-132/135 (¹³²/¹³⁵La³⁺), Barium-131 (¹³¹Ba²⁺), Radium-223 (²²³Ra²⁺), and Bismuth-213 (²¹³Bi³⁺), there remains a vast landscape of other medically relevant radiometals to explore. wpmucdn.comnih.gov Future research should systematically evaluate the coordination chemistry of Macropa-NH2 TFA and its derivatives with a broader range of radionuclides.
This exploration should not be limited to alpha emitters but should also include beta- and gamma-emitting isotopes, as well as those with potential for positron emission tomography (PET) imaging. A key area of interest is the development of "theranostic pairs," where a single macropa-based chelator can stably complex both a therapeutic and a diagnostic radionuclide of the same element. This approach would enable personalized medicine by allowing for pre-therapeutic imaging and dosimetry calculations.
Furthermore, the development of chelators with "dual size selectivity" presents an exciting frontier. wpmucdn.com These ligands would be capable of forming stable complexes with both large and small radiometals, offering unprecedented versatility in radiopharmaceutical development. wpmucdn.com For example, a single bifunctional chelator could be used to label a targeting vector with either a large therapeutic radionuclide or a small diagnostic one, streamlining the production of theranostic agents. wpmucdn.com
Integration with Advanced Targeting Platforms and Mechanistic Studies
The effectiveness of a radiopharmaceutical is critically dependent on the targeting vector that delivers the radionuclide to the site of disease. This compound, through its amine functional group, can be conjugated to a wide variety of targeting moieties. invivochem.net Future research should focus on integrating macropa-based chelators with novel and advanced targeting platforms.
This includes conjugation to small molecules, peptides, antibodies, and antibody fragments that target a diverse range of cancer-associated biomarkers. wpmucdn.comnih.gov The development of bioconjugates with optimized in vivo properties, such as enhanced tumor uptake and reduced off-target accumulation, is a primary goal. wpmucdn.com For instance, macropa has been successfully conjugated to compounds targeting the prostate-specific membrane antigen (PSMA), demonstrating the potential of this approach. researchgate.net
Mechanistic studies are also crucial to understand the in vivo fate of these radioconjugates. This involves investigating factors that influence their biodistribution, clearance, and metabolism. A deeper understanding of these processes will enable the rational design of more effective and safer radiopharmaceuticals.
Deeper Theoretical Insights into Macropa-Metal Interactions and Dynamics
Computational chemistry and theoretical studies have proven invaluable in understanding the intricacies of metal-ligand interactions. For macropa-based systems, future research should leverage advanced computational methods to gain deeper insights into the thermodynamics and kinetics of complex formation.
Density Functional Theory (DFT) calculations can be employed to model the structures of macropa-metal complexes and to predict their stabilities. nih.govresearchgate.net These theoretical investigations can elucidate the nature of the bonding between the metal ion and the donor atoms of the ligand, providing a basis for the rational design of improved chelators. nih.govresearchgate.net While initial DFT calculations have been performed for some macropa complexes, a more comprehensive theoretical examination of a wider range of metal ions is needed to establish a general understanding of the metal-dependent complexation. acs.orgnih.gov
Molecular dynamics simulations can also be utilized to study the conformational dynamics of macropa and its metal complexes in solution. This can provide insights into the mechanisms of metal binding and dissociation, which are critical for understanding the in vivo stability of these complexes. A thorough theoretical understanding of these fundamental properties will accelerate the development of next-generation macropa-based radiopharmaceuticals.
Development of Macropa-based Materials for Broader Chemical Applications
The unique coordination properties of the macropa ligand extend beyond the realm of radiopharmaceuticals and open up possibilities for its use in a variety of other chemical applications. Future research should explore the development of novel macropa-based materials with tailored properties.
For instance, macropa derivatives could be immobilized on solid supports to create new materials for selective metal ion separation and extraction. The inherent preference of macropa for larger metal ions could be exploited for applications in areas such as nuclear waste remediation or the purification of rare-earth elements. researchgate.net
Furthermore, the incorporation of macropa units into polymeric structures could lead to the development of new functional materials with applications in catalysis, sensing, and biomedical imaging. The versatility of the macropa scaffold provides a rich platform for the design and synthesis of a wide range of novel materials with unique and valuable properties.
Q & A
Q. What are the primary applications of Macropa-NH2 TFA in radiopharmaceutical research, and how is its chelation efficiency validated?
this compound is widely used in radiopharmaceutical development due to its high selectivity for lanthanides and actinides. To validate chelation efficiency, researchers employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal-binding capacity and stability constants . Additionally, competitive binding assays using isotopes like or under physiological pH (7.4) and temperature (37°C) are standard. Data interpretation should include comparative analysis with existing chelators (e.g., DOTA, NOTA) to benchmark performance .
Q. What experimental protocols are recommended for synthesizing and characterizing this compound?
Synthesis typically involves coupling macrocyclic precursors with amine-functionalized linkers under anhydrous conditions. Characterization requires:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm structural integrity.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (±2 ppm). Documentation should specify reaction yields, solvent systems, and purification methods (e.g., flash chromatography) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic stability data for this compound across different studies?
Discrepancies often arise from variations in experimental conditions (e.g., ionic strength, counterion effects). To address this:
- Use isothermal titration calorimetry (ITC) under standardized buffer conditions (e.g., 0.1 M NaCl, pH 7.4).
- Cross-validate results with spectroscopic methods (e.g., UV-Vis titration, fluorescence quenching).
- Apply multivariate regression analysis to isolate confounding variables. Peer-reviewed studies recommend reporting stability constants with error margins (±5%) and referencing IUPAC guidelines for consistency .
Q. What methodologies are optimal for assessing this compound’s in vivo biodistribution and off-target binding?
Advanced workflows include:
- Radiolabeling : Incorporate or for PET imaging.
- Tissue Homogenization and Gamma Counting : Quantify isotope accumulation in target organs (e.g., kidneys, liver).
- Competitive Blocking Studies : Co-administer excess cold ligand to confirm specificity. Data analysis should normalize results to %ID/g (percentage injected dose per gram) and compare with control groups. Statistical significance (p < 0.05) must be assessed via ANOVA or Student’s t-test .
Q. How should researchers design experiments to evaluate the impact of pH and redox environments on this compound’s stability?
- pH Stability : Perform kinetic studies in buffers ranging from pH 4.0 (lysosomal) to 7.4 (bloodstream). Monitor ligand degradation via HPLC-MS over 24–72 hours.
- Redox Sensitivity : Expose the compound to glutathione (1–10 mM) to simulate cytoplasmic reducing conditions. Use cyclic voltammetry to quantify redox potentials.
- Control Experiments : Include inert chelators (e.g., EDTA) to distinguish pH/redox-specific effects. Results should be visualized using time-lapse degradation curves and Arrhenius plots .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound-based therapies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC values.
- Bland-Altman Plots : Assess agreement between replicate experiments.
- Survival Analysis : For in vivo efficacy studies, use Kaplan-Meier curves with log-rank tests. Ensure raw data is archived in repositories like Zenodo or Figshare, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Implement Quality-by-Design (QbD) : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst concentration).
- Process Analytical Technology (PAT) : Integrate real-time monitoring via FTIR or Raman spectroscopy.
- Stability-Indicating Assays : Accelerated stability testing (40°C/75% RH) over 4 weeks to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
